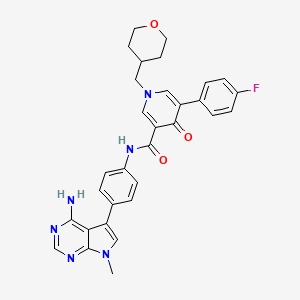
Pdhk-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pdhk-IN-4: is a potent inhibitor of pyruvate dehydrogenase kinase, specifically targeting pyruvate dehydrogenase kinase 2 and pyruvate dehydrogenase kinase 4 with half-maximal inhibitory concentration values of 0.0051 and 0.0122 micromolar, respectively . Pyruvate dehydrogenase kinases are crucial regulatory enzymes involved in the control of the pyruvate dehydrogenase complex, which plays a significant role in cellular energy metabolism. Inhibition of pyruvate dehydrogenase kinases has potential therapeutic applications in diseases such as diabetes and cancer .
Métodos De Preparación
The synthesis of Pdhk-IN-4 involves multiple steps, starting with the preparation of the core structure followed by the introduction of specific functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the condensation of appropriate starting materials under controlled conditions to form the core scaffold.
Functional group introduction: Specific functional groups are introduced through various chemical reactions such as alkylation, acylation, and amination.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to achieve the desired purity.
Industrial production methods for This compound would involve scaling up these synthetic routes while ensuring consistency, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using automated synthesis equipment, and implementing stringent quality control measures.
Análisis De Reacciones Químicas
Pdhk-IN-4: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the compound.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Pdhk-IN-4: has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of pyruvate dehydrogenase kinases and their role in metabolic pathways.
Biology: Employed in research to understand the regulation of cellular energy metabolism and the role of pyruvate dehydrogenase kinases in various biological processes.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as diabetes, cancer, and metabolic disorders.
Mecanismo De Acción
Pdhk-IN-4: exerts its effects by inhibiting the activity of pyruvate dehydrogenase kinases, specifically pyruvate dehydrogenase kinase 2 and pyruvate dehydrogenase kinase 4. This inhibition prevents the phosphorylation and inactivation of the pyruvate dehydrogenase complex, thereby promoting the conversion of pyruvate to acetyl coenzyme A and enhancing cellular energy production. The molecular targets of This compound include the active sites of pyruvate dehydrogenase kinase 2 and pyruvate dehydrogenase kinase 4, and the pathways involved are primarily related to cellular energy metabolism .
Comparación Con Compuestos Similares
Pdhk-IN-4: is unique in its high potency and selectivity for pyruvate dehydrogenase kinase 2 and pyruvate dehydrogenase kinase 4. Similar compounds include other pyruvate dehydrogenase kinase inhibitors such as dichloroacetate and AZD7545. Compared to these compounds, This compound exhibits higher potency and selectivity, making it a valuable tool for research and potential therapeutic applications .
Similar Compounds
- Dichloroacetate
- AZD7545
- Compound 30 (another potent pyruvate dehydrogenase kinase inhibitor)
Propiedades
Fórmula molecular |
C24H25N5O3 |
|---|---|
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
5-[(3S,5S)-1-(8-cyclopropyl-2-methyl-9H-pyrimido[4,5-b]indol-4-yl)-5-(hydroxymethyl)pyrrolidin-3-yl]-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C24H25N5O3/c1-12-25-22-20(17-4-2-3-16(13-5-6-13)21(17)28-22)23(26-12)29-10-14(9-15(29)11-30)18-7-8-19(27-18)24(31)32/h2-4,7-8,13-15,27,30H,5-6,9-11H2,1H3,(H,31,32)(H,25,26,28)/t14-,15-/m0/s1 |
Clave InChI |
MLJNBFHBPLOKOV-GJZGRUSLSA-N |
SMILES isomérico |
CC1=NC2=C(C3=C(N2)C(=CC=C3)C4CC4)C(=N1)N5C[C@H](C[C@H]5CO)C6=CC=C(N6)C(=O)O |
SMILES canónico |
CC1=NC2=C(C3=C(N2)C(=CC=C3)C4CC4)C(=N1)N5CC(CC5CO)C6=CC=C(N6)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12398150.png)



![2-[2-(2-azidoethoxy)ethoxy]acetic acid;methylcyclohexane](/img/structure/B12398179.png)



![1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12398199.png)
![(2R,4S,5R)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12398210.png)


